Bz-Val-Gly-Arg-AMC trifluoroacetate

Description

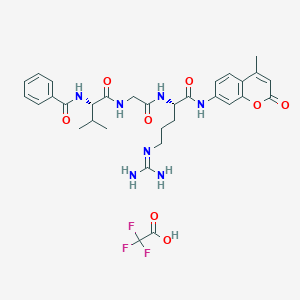

The exact mass of the compound Bz-Val-Gly-Arg-AMC trifluoroacetate is 705.27339568 g/mol and the complexity rating of the compound is 1160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bz-Val-Gly-Arg-AMC trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-Val-Gly-Arg-AMC trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSDFYIYCUYNC-QHTHEMFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Bz-Val-Gly-Arg-AMC Trifluoroacetate

CAS: 201851-44-7

Synonyms: Bz-VGR-AMC, Benzoyl-Val-Gly-Arg-7-amino-4-methylcoumarin

Primary Application: Fluorogenic quantification of Proteasome

Part 1: Executive Summary

Bz-Val-Gly-Arg-AMC trifluoroacetate is a high-specificity fluorogenic peptide substrate designed for the kinetic analysis of trypsin-like serine protease activity , most notably the

Upon enzymatic cleavage of the amide bond between the arginine residue and the coumarin moiety, the non-fluorescent substrate releases highly fluorescent 7-amino-4-methylcoumarin (AMC) . This permits real-time, continuous monitoring of enzyme activity with high sensitivity, making it an essential tool in drug discovery campaigns targeting proteasome inhibitors (e.g., for multiple myeloma) and in basic research regarding protein degradation pathways.

Part 2: Chemical & Physical Profile

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~705.7 g/mol (Trifluoroacetate salt) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO (>10 mM); Soluble in DMF |

| Excitation Max | 360–380 nm (Free AMC) |

| Emission Max | 440–460 nm (Free AMC) |

| Storage | -20°C, desiccated, protected from light |

| Stability | Stable for >1 year in solid form; stock solutions in DMSO stable for 6 months at -20°C |

Part 3: Mechanistic Insight

Proteasomal Specificity

The 20S proteasome is a barrel-shaped complex containing three distinct catalytic subunits, each with unique substrate specificity. Bz-Val-Gly-Arg-AMC is engineered to probe the Trypsin-like (T-L) activity.

- 1 Subunit (Caspase-like): Cleaves after acidic residues (Targeted by Z-LLE-AMC).

- 2 Subunit (Trypsin-like): Cleaves after basic residues (Arg/Lys). Targeted by Bz-VGR-AMC.

- 5 Subunit (Chymotrypsin-like): Cleaves after hydrophobic residues (Targeted by Suc-LLVY-AMC).

Fluorescence Mechanism

The substrate utilizes a "fluorogenic leaving group" mechanism. In its intact peptide-conjugated form, the AMC group is chemically locked in an amide linkage, which significantly quenches its fluorescence due to electron delocalization.

Reaction:

The cleavage event restores the amine group on the coumarin ring, shifting the electron distribution and allowing strong fluorescence emission at 460 nm upon excitation at 380 nm.

Diagram: Proteasome Subunit Selectivity

Caption: Specificity map showing the exclusive processing of Bz-Val-Gly-Arg-AMC by the

Part 4: Experimental Protocol (20S Proteasome Assay)

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 1 mg of Bz-Val-Gly-Arg-AMC (MW ~705.7) in 141

L of anhydrous DMSO. Vortex until fully dissolved. Aliquot and store at -20°C. -

Assay Buffer (Activation Buffer):

-

20 mM Tris-HCl (pH 7.5)

-

1 mM EDTA

-

1 mM DTT (add fresh)

-

Activator: 0.03% SDS (Sodium Dodecyl Sulfate). Note: The 20S proteasome is latent in vitro. SDS induces gate-opening to allow substrate entry. Alternatively, use PA28 activator protein for physiological relevance.

-

Kinetic Assay Workflow

This protocol is designed for a 96-well black microplate format.

Step 1: Enzyme Setup

-

Dilute purified 20S Proteasome to 2–10 nM (final concentration) in Assay Buffer.

-

Add 50

L of diluted enzyme to sample wells. -

Add 50

L of Assay Buffer (no enzyme) to "Blank" wells.

Step 2: Inhibitor Screening (Optional)

-

If testing inhibitors (e.g., Bortezomib, Carfilzomib), add 10

L of test compound (10X conc). -

Incubate at 37°C for 15–30 minutes to allow inhibitor binding.

Step 3: Substrate Initiation

-

Dilute the 10 mM Stock Substrate to 200

M in Assay Buffer (2X working solution). -

Add 50

L of 200 -

Note: The

for this substrate is typically 5–20

Step 4: Measurement

-

Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.

-

Settings: Ex = 380 nm, Em = 460 nm.

-

Mode: Kinetic read, every 60 seconds for 60 minutes.

Diagram: Assay Pipetting Logic

Caption: Step-by-step pipetting workflow for a standard 96-well proteasome kinetic assay.

Part 5: Data Analysis & Troubleshooting

Calculating Activity

-

Plot Data: Graph Relative Fluorescence Units (RFU) vs. Time (min).

-

Determine Slope: Identify the linear portion of the curve (typically 5–20 min range). Calculate the slope (

). -

Subtract Blank: Subtract the slope of the "No Enzyme" blank to correct for spontaneous hydrolysis.

-

Convert to Specific Activity:

Note: The Conversion Factor is determined by generating an AMC standard curve under the exact same buffer conditions.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis or free AMC contamination. | Check stock purity. Store stock at -20°C. Subtract blank wells. |

| Low Signal | Enzyme latency (20S) or low pH. | Ensure 0.03% SDS is present to open 20S gate. Verify pH is 7.5. |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Use lower enzyme concentration. Analyze only the first 10-15 minutes. |

| Inner Filter Effect | High inhibitor concentration absorbing light. | Check inhibitor absorbance at 380 nm. Dilute if necessary. |

Part 6: References

-

Cayman Chemical. Gly-Arg-AMC (hydrochloride) Product Information. Retrieved from (Verified General Reference for GR-AMC class substrates).

-

Bachem. Bz-Val-Gly-Arg-AMC Trifluoroacetate Product Sheet. Retrieved from (Source of salt form specification).

-

Groll, M., et al. (2000). Structure of 20S proteasome from yeast at 2.4 Å resolution. Nature. (Foundational structural biology of

2 specificity). -

Kisselev, A. F., et al. (1999). The Caspase-like activity of the proteasome.[1][2] Journal of Biological Chemistry. (Comparison of

1, -

Tribioscience. Bz-Val-Gly-Arg-AMC, Proteasome Substrate Protocol.[3] Retrieved from (Assay condition verification).

Sources

Unveiling the Mechanism of Bz-VGR-AMC: A Fluorogenic Substrate for Trypsin-Like Proteasomal Activity

The 20S Proteasome and the Demand for Subunit-Specific Profiling

The ubiquitin-proteasome system (UPS) is the primary cytosolic machinery for targeted protein degradation. At the heart of this system lies the 20S core particle, a cylindrical complex composed of four stacked rings (α1-7, β1-7, β1-7, α1-7). The proteolytic power of the 20S proteasome is sequestered within the inner β-rings, which house three distinct catalytic activities: chymotrypsin-like (CT-L, β5), caspase-like (C-L, β1), and trypsin-like (T-L, β2).

In drug development and molecular pathology, isolating the activity of a single subunit is critical. While the β5 subunit is the primary target for classical proteasome inhibitors, emerging research highlights the β2 subunit's role in overcoming inhibitor resistance in multiple myeloma[1]. To specifically probe the β2 subunit's ability to cleave after basic amino acids, researchers rely on Bz-VGR-AMC (Benzoyl-Valyl-Glycyl-Arginyl-7-amino-4-methylcoumarin), a highly specific fluorogenic peptide substrate[2].

Molecular Mechanism: The Chemistry of Bz-VGR-AMC Cleavage

The proteasome belongs to the N-terminal nucleophile (Ntn) hydrolase family. The cleavage of Bz-VGR-AMC is not merely a binding event; it is a dynamic covalent reaction driven by the unique architecture of the β2 active site.

Substrate Architecture and Docking

Bz-VGR-AMC is engineered to perfectly match the stereochemical preferences of the β2 subunit. The Val-Gly-Arg peptide sequence docks into the S3, S2, and S1 specificity pockets of the enzyme. The positively charged Arginine (R) residue is highly favored by the negatively charged S1 pocket of the β2 subunit, ensuring specific binding over the β1 and β5 subunits.

Catalytic Nucleophilic Attack

The catalytic cycle is driven by the highly conserved N-terminal threonine residue (Thr1) of the β2 subunit[3].

-

Attack: The hydroxyl group (-OH) of Thr1 acts as a nucleophile, attacking the carbonyl carbon of the scissile amide bond connecting the Arginine residue to the AMC fluorophore.

-

Intermediate Formation: This attack forms a transient, high-energy tetrahedral acyl-enzyme intermediate.

-

Hydrolysis: A water molecule enters the active site, hydrolyzing the covalent bond, releasing the free AMC leaving group, and restoring the Thr1 residue for the next catalytic cycle[3].

Fluorescence Physics

The utility of Bz-VGR-AMC relies on the photophysical properties of 7-amino-4-methylcoumarin. When AMC is covalently bound to the Arginine residue via an amide linkage, its fluorescence is severely quenched due to the electron-withdrawing nature of the amide bond. Upon nucleophilic cleavage, the free amine of AMC is reconstituted. This structural shift drastically increases the molecule's fluorescence quantum yield, allowing it to be excited at 380 nm and emit a strong fluorescent signal at 460 nm[4].

Catalytic mechanism of Bz-VGR-AMC cleavage by the proteasome β2 subunit's N-terminal threonine.

Quantitative Proteasome Profiling Data

To contextualize the use of Bz-VGR-AMC, it is essential to understand how it fits into the broader landscape of proteasome substrates and inhibitors.

Table 1: 20S Proteasome Catalytic Subunits and Fluorogenic Substrates

| Catalytic Activity | Constitutive Subunit | Immuno Subunit | Cleavage Preference | Standard Fluorogenic Substrate |

|---|---|---|---|---|

| Chymotrypsin-like | β5 | β5i (LMP7) | After hydrophobic residues | Suc-LLVY-AMC |

| Trypsin-like | β2 | β2i (MECL-1) | After basic residues (R, K) | Bz-VGR-AMC |

| Caspase-like (PGPH)| β1 | β1i (LMP2) | After acidic residues (D, E)| Z-LLE-AMC |

Table 2: Inhibitor Profiling against β2 (Trypsin-Like) Activity

| Inhibitor | Mechanism of Action | β2 (T-L) Inhibition Potency | Clinical / Experimental Notes |

|---|---|---|---|

| Bortezomib | Reversible Boronate | Weak (IC50 > 1 μM) | Primarily targets β5 and β1; minimal impact on T-L activity[5]. |

| MG-132 | Reversible Aldehyde | Moderate | Broad-spectrum pan-proteasome inhibitor used as a standard control. |

| LU-102 | Irreversible Vinyl Sulfone | High (IC50 ~ 100 nM) | Highly selective for the β2 subunit; used to study β2 co-inhibition[1]. |

Self-Validating Experimental Protocol: β2 Subunit Activity Assay

A robust biochemical assay must be self-validating. The following protocol outlines the methodology for measuring T-L activity, explicitly detailing the causality behind buffer formulations and the necessity of strict negative controls.

Phase 1: Reagent Preparation & The Role of SDS

-

Assay Buffer Formulation: Prepare 25 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, and 0.03% SDS .

-

Expert Insight: The 20S proteasome is a closed barrel. The N-termini of the α-subunits form a gate that blocks substrate entry. In vivo, regulatory particles (like 19S) open this gate. In vitro, a low concentration of SDS (0.03%) artificially denatures the α-ring gate just enough to allow Bz-VGR-AMC to enter the catalytic chamber without unfolding the internal β-subunits.

-

-

Substrate Stock: Dissolve Bz-VGR-AMC in anhydrous DMSO to a 10 mM stock. Protect from light.

-

Enzyme: Dilute purified human 20S proteasome to a working concentration (e.g., 0.02 μg per well)[4].

Phase 2: Establishing Controls

To ensure that the observed fluorescence is strictly due to β2-mediated cleavage, set up the following conditions in a 96-well black opaque microplate:

-

Positive Control: 20S proteasome + Assay Buffer.

-

Negative (Background) Control: Assay Buffer ONLY (No enzyme).

-

Expert Insight: AMC substrates undergo slow, spontaneous hydrolysis in aqueous buffers. This control is strictly required to subtract background fluorescence, ensuring the calculated velocity is entirely enzyme-driven.

-

-

Inhibitor Control: 20S proteasome + 1 μM LU-102 (or MG-132). Pre-incubate for 30 minutes at 37°C before adding the substrate to validate assay specificity.

Phase 3: Kinetic Measurement

-

Initiation: Add Bz-VGR-AMC to all wells to a final concentration of 10–50 μM. Total reaction volume should be 100 μL.

-

Detection: Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Parameters: Read fluorescence continuously (every 1–2 minutes) for 60 to 120 minutes using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[4].

-

Analysis: Calculate the linear velocity (ΔRFU/min) from the linear portion of the kinetic curve. Subtract the Negative Control ΔRFU/min from all sample wells.

High-throughput microplate workflow for assessing trypsin-like activity using Bz-VGR-AMC.

References

1.[2] Extracellular concentration and enzyme activity of proteasome in BAL of patients with alveolar proteinosis - ERS Publications, European Respiratory Society. 2 2.[5] Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC, National Institutes of Health.5 3.[3] Leaving Groups Prolong the Duration of 20S Proteasome Inhibition and Enhance the Potency of Salinosporamides | Journal of Medicinal Chemistry - ACS Publications, American Chemical Society. 3 4.[4] Proteasome as a Molecular Target of Microcystin-LR - MDPI, MDPI. 4 5.[1] Proteasome Inhibition in Multiple Myeloma: Head-to-Head Comparison of Currently Available Proteasome Inhibitors | Request PDF - ResearchGate, ResearchGate. 1

Sources

Rational Design and Application of Synthetic Fluorogenic Substrates for Serine Proteases

An In-Depth Technical Guide for Assay Development and High-Throughput Screening

Executive Summary

Serine proteases represent a massive and highly druggable target class, governing critical physiological pathways from blood coagulation and fibrinolysis to immune system modulation and cellular apoptosis. For drug development professionals and application scientists, the ability to continuously and accurately monitor the catalytic activity of these enzymes is paramount. Synthetic fluorogenic substrates have revolutionized this space, providing real-time, high-sensitivity readouts of enzyme kinetics.

This whitepaper dissects the mechanistic principles of fluorogenic substrate design, evaluates the causality behind fluorophore selection, and establishes a self-validating experimental framework for robust kinetic profiling.

Molecular Mechanics of Substrate Recognition

Serine proteases cleave peptide bonds via a highly conserved catalytic triad (Ser-His-Asp). Synthetic fluorogenic substrates are engineered to exploit this mechanism by mimicking the natural polypeptide sequence recognized by the enzyme's active site cleft.

Following the Schechter & Berger nomenclature, the substrate's amino acid residues (P4-P3-P2-P1) dock into the corresponding enzyme subsites (S4-S3-S2-S1). The scissile amide bond is strategically positioned between the P1 residue and a synthetic fluorogenic leaving group.

Upon binding, the active site serine (Ser-195 in chymotrypsin numbering) launches a nucleophilic attack on the carbonyl carbon of the scissile bond. This forms a transient acyl-enzyme intermediate and liberates the fluorophore. The physical separation of the fluorophore from the peptide backbone disrupts the electronic state that previously quenched its fluorescence (or shifts its excitation/emission spectra), generating a quantifiable optical signal[1].

Fig 1: Mechanistic pathway of serine protease cleavage and subsequent fluorophore release.

Rational Selection of Fluorophores: Causality and Application

The selection of a fluorophore is never arbitrary; it is dictated by the required limit of detection, the synthetic feasibility of the substrate, and the optical properties of the screening environment. Relying solely on legacy fluorophores can lead to false positives in High-Throughput Screening (HTS) due to compound interference.

Table 1: Comparative Analysis of Fluorogenic Leaving Groups

| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics & Causality for Selection |

| AMC (7-amino-4-methylcoumarin) | ~380 | ~460 | The historical baseline. Its primary limitation is UV excitation, which overlaps with the autofluorescence of many small-molecule drug libraries[2]. |

| ACC (7-amino-4-carbamoylmethylcoumarin) | ~380 | ~450-460 | Features a 3-fold higher quantum yield than AMC. Its bifunctional nature allows for Fmoc-based solid-phase synthesis, making it ideal for combinatorial libraries[2]. |

| Rhodamine 110 | ~490 | ~520 | Utilized as a bis-amide substrate. Shifts excitation into the visible range, avoiding UV autofluorescence. Yields a 50- to 300-fold increase in sensitivity over AMC[3]. |

| Resorufin | ~570 | ~585 | Highly red-shifted with a low pKa (~6.0). Provides continuous measurement capability with minimal background absorbance and fluorescence[4]. |

| PNS (6-amino-1-naphthalenesulfonamide) | UV range | UV/Vis | Engineered for ultrasensitive assays. Enables sub-picomolar quantitation of coagulation factors that are otherwise difficult to detect[5]. |

Kinetic Profiling and Substrate Specificity

Understanding the extended substrate specificity (P4-P1) is critical for designing selective probes. Positional scanning synthetic combinatorial libraries (PS-SCL), particularly those utilizing the ACC fluorophore, have allowed researchers to rapidly profile these preferences[2]. For instance, while trypsin-like proteases (e.g., thrombin, plasmin) strictly require basic amino acids (Arg/Lys) at P1, their P2-P4 preferences dictate their specific biological roles and can be exploited for selective assay design[2].

Table 2: Quantitative Kinetic Parameters of Select Serine Proteases

Data derived from optimized fluorogenic substrate assays.

| Protease | Preferred P1 | Fluorophore System | Limit of Quantitation | ||

| Thrombin | Arg | PNS | > 100 | < 1.0 | 20 fM[5] |

| Factor XIa | Arg/Lys | PNS | ~ 170 | N/A | 10 fM[5] |

| Plasmin | Lys | PNS | N/A | N/A | 1 pM[5] |

| DPP8/9 | Pro | AMC | N/A | N/A | Assayed up to 500 µM[6] |

Experimental Methodology: Self-Validating Kinetic Assay Workflow

To ensure scientific integrity, a kinetic assay must be designed as a self-validating system. The following protocol outlines a continuous Michaelis-Menten kinetic assay, specifically engineered to control for common artifacts such as substrate depletion, enzyme adsorption, and the Inner Filter Effect (IFE).

Phase 1: Reagent Preparation & Causality

-

Assay Buffer Formulation: Prepare 50 mM Tris (pH 8.0), 100 mM NaCl, and 0.01% Tween-20.

-

Causality: Tween-20 is critical. Without a non-ionic detergent, low-concentration proteases will non-specifically adsorb to the hydrophobic walls of polystyrene microplates, artificially lowering the apparent

[2].

-

-

Substrate Solubilization: Dissolve the fluorogenic substrate in 100% anhydrous DMSO to create a 10 mM stock.

-

Causality: Fluorogenic peptides are highly hydrophobic. However, the final assay concentration of DMSO must strictly not exceed 1-5%. Higher concentrations alter the dielectric constant of the aqueous buffer, perturbing the active site geometry and causing enzyme denaturation[2].

-

Phase 2: Execution

-

Serial Dilution: Prepare a substrate titration range (e.g., 0 µM, 31.25 µM, 62.5 µM, 125 µM, 250 µM, and 500 µM) in the assay buffer[6].

-

Reaction Initiation: Pre-warm the microplate to 24°C or 37°C. Add the enzyme to the substrate wells using a multichannel pipette to initiate the reaction simultaneously across the plate[6].

-

Continuous Readout: Immediately monitor fluorescence release at standard time intervals (e.g., every 30 seconds for 30 minutes) using a microplate fluorimeter (e.g., Ex 380 nm / Em 480 nm for AMC)[6]. Calculate the initial velocity (

) from the linear portion of the progress curve (typically the first 5-10% of substrate conversion).

Phase 3: The Self-Validating Step (Inner Filter Effect Check)

-

Free Fluorophore Spike-In: In drug discovery, test compounds often absorb light at the exact excitation/emission wavelengths of the fluorophore. If a compound quenches the signal, it mimics enzyme inhibition (a false positive).

-

Protocol: Generate a standard curve of the free fluorophore (e.g., free AMC or free Rhodamine 110) in the presence and absence of the test compounds. If the slope of the standard curve decreases in the presence of the compound, optical quenching (IFE) is occurring, and the raw kinetic data must be mathematically corrected before calculating

or

-

Fig 2: Step-by-step operational workflow for self-validating continuous kinetic assays.

References

- Source: nih.

- Source: nih.

- Source: nih.

- Source: google.com (Patents)

- Source: nih.

- Source: pnas.

Sources

- 1. Activatable Optical Probes for the Detection of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]

- 5. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bz-VGR-AMC as a Probe for Proteasome Trypsin-Like Activity

An In-Depth Technical Guide on the Role of Bz-VGR-AMC in the Ubiquitin-Proteasome System.

Executive Summary

Bz-VGR-AMC (Benzoyl-Valine-Glycine-Arginine-7-amino-4-methylcoumarin) is a specialized fluorogenic peptide substrate engineered to quantify the trypsin-like (T-L) proteolytic activity of the 20S and 26S proteasome complexes. Unlike ubiquitin-based probes (e.g., Ub-AMC) that target deubiquitinating enzymes (DUBs), Bz-VGR-AMC selectively interrogates the

Scientific Foundation: The Proteasome & Bz-VGR-AMC[1]

1.1 The 20S Core Particle Architecture

The eukaryotic 20S proteasome is a barrel-shaped complex composed of four stacked rings (

-

Chymotrypsin-like (CT-L): Cleaves after hydrophobic residues (Targeted by Suc-LLVY-AMC). Located on the

5 subunit .[3] -

Trypsin-like (T-L): Cleaves after basic residues (Targeted by Bz-VGR-AMC ). Located on the

2 subunit .[3] -

Caspase-like (C-L): Cleaves after acidic residues (Targeted by Z-LLE-AMC). Located on the

1 subunit .

1.2 Mechanism of Action

Bz-VGR-AMC mimics a peptide sequence containing a basic arginine residue at the P1 position. The

-

Binding: The Benzoyl (Bz) group caps the N-terminus, stabilizing the peptide in the active site.

-

Catalysis: The proteasome's N-terminal Threonine (Thr1) attacks the amide bond between the Arginine and the AMC fluorophore.

-

Signal Generation: Hydrolysis releases free 7-amino-4-methylcoumarin (AMC). While the peptide-bound AMC is non-fluorescent (quenched), free AMC exhibits strong fluorescence (Ex: 380 nm, Em: 460 nm).

1.3 Specificity & Selectivity

While often grouped with "UPS probes," it is critical to distinguish Bz-VGR-AMC from DUB substrates:

-

Bz-VGR-AMC: Specific for Proteasome

2 (Trypsin-like) .[4] -

Ub-AMC: Specific for UCHs and USPs (DUBs) .

-

Boc-LRR-AMC: An alternative substrate for the T-L site, though Bz-VGR-AMC is often preferred for higher solubility and specificity in certain buffer conditions.

Visualization: Proteasome Catalytic Logic

Figure 1: Specific targeting of the proteasome

Experimental Protocol: Kinetic Assay

This protocol describes the measurement of 20S/26S proteasome activity in purified enzyme preparations or cell lysates.

3.1 Reagents & Preparation

| Component | Concentration | Function |

| Assay Buffer | 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT | Maintains pH and reduces active site thiols. |

| Substrate Stock | 10 mM Bz-VGR-AMC in DMSO | Source of signal. Store at -20°C. |

| ATP (Optional) | 2 mM | Required only if assaying 26S proteasome assembly/stability. |

| SDS (Optional) | 0.02% | Artificial activator for 20S gating (if not using PA28 activator). |

| Inhibitor (Control) | 10 µM Epoxomicin or Leupeptin | Epoxomicin (pan-inhibitor) or Leupeptin (T-L specific in purified systems). |

3.2 Assay Workflow

-

Enzyme Preparation:

-

Dilute purified proteasome (0.5–2 nM final) or cell lysate (5–20 µg total protein) in Assay Buffer.

-

Note: Avoid phosphate buffers if possible, as they can inhibit proteasome activity.

-

-

Plate Setup (96-well Black/Flat Bottom):

-

Test Wells: 90 µL Enzyme mixture.

-

Blank Wells: 90 µL Assay Buffer (no enzyme).

-

Inhibitor Control: 90 µL Enzyme + Inhibitor (Pre-incubate 15 min at 37°C).

-

-

Reaction Initiation:

-

Add 10 µL of Bz-VGR-AMC (diluted to 50–100 µM in buffer) to all wells. Final concentration: 5–10 µM.

-

Tip: Keep DMSO concentration < 1% to prevent enzyme denaturation.

-

-

Kinetic Read:

-

Instrument: Fluorescence Microplate Reader.

-

Settings: Excitation

nm; Emission -

Duration: Read every 60 seconds for 30–60 minutes at 37°C.

-

Data Analysis & Interpretation

4.1 Calculating Specific Activity

Raw data will be in Relative Fluorescence Units (RFU). To convert to specific activity:

-

Slope Calculation: Determine the slope (

) from the linear portion of the curve. -

AMC Standard Curve: Generate a standard curve using free AMC (0–10 µM) to determine the Conversion Factor (

, RFU per µM). -

Activity Equation:

4.2 Inhibition Analysis

To screen drugs targeting the T-L site (e.g., for immunoproteasome research):

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the fluorogenic proteasome activity assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Substrate autohydrolysis or free AMC contamination. | Use fresh substrate stock; store in dark at -20°C. Subtract "No Enzyme" blank. |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration or measure over a shorter time window (initial velocity). |

| Inner Filter Effect | High concentration of colored compounds. | Keep inhibitor/drug concentrations low or correct using an internal standard. |

| Low Signal | 20S gate is closed (latent state). | Add 0.02% SDS or PA28 activator to open the |

References

-

Kisselev, A. F., & Goldberg, A. L. (2001).[4] Proteasome inhibitors: from research tools to drug candidates.[5][6] Chemistry & Biology, 8(8), 739-758.

-

Groll, M., et al. (1997).[4] Structure of 20S proteasome from yeast at 2.4 Å resolution. Nature, 386(6624), 463-471.

-

Bachem. (n.d.). Bz-Val-Gly-Arg-AMC Product Data. Bachem Technical Data Sheet.

-

Smith, D. M., et al. (2011). ATP binding to PAN or the 26S ATPases causes association with the 20S proteasome, gate opening, and translocation of unfolded proteins. Molecular Cell, 44(2), 309-328.

-

Biomol. (n.d.). Proteasome Substrates and Inhibitors Guide. Enzo Life Sciences.

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. biorxiv.org [biorxiv.org]

- 3. iris.unito.it [iris.unito.it]

- 4. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the proteasome β2 site sensitizes triple-negative breast cancer cells to β5 inhibitors through a mechanism involving Nrf1 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Proteasome Inhibitors [mdpi.com]

Unlocking Proteasomal Trypsin-Like Activity: A Technical Guide to Bz-Val-Gly-Arg-AMC vs. Free AMC

As drug development increasingly targets the ubiquitin-proteasome system (UPS) for oncology and neurodegenerative diseases, accurately quantifying specific proteasomal activities is paramount. The 20S core particle of the proteasome possesses three distinct proteolytic activities: chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2)[1].

To isolate and measure the trypsin-like (β2) activity , researchers rely on the fluorogenic peptide substrate Bz-Val-Gly-Arg-AMC . This whitepaper explores the chemical divergence between the conjugated substrate and its cleavage product, free AMC (7-Amino-4-methylcoumarin) , and provides a self-validating experimental framework for your assays.

Chemical & Photophysical Divergence (The "Why")

The fundamental principle of this assay relies on the photophysical changes that occur when AMC is covalently bound to a peptide versus when it is free in solution.

The Structural Basis of Fluorescence Quenching

Free AMC is a highly fluorescent coumarin derivative characterized by a strong push-pull electron system that emits intensely in the blue region of the spectrum (Excitation ~345 nm / Emission ~445 nm)[2].

However, in the intact Bz-Val-Gly-Arg-AMC substrate, the amino group of the AMC fluorophore is conjugated via an amide bond to the carboxyl group of the C-terminal Arginine residue[3]. This amide linkage fundamentally alters the electronic structure of the coumarin ring. The lone pair of electrons on the AMC nitrogen is delocalized into the amide carbonyl resonance system, disrupting the extended

Comparative Properties

To ensure accurate assay design, it is critical to understand the physical and spectral differences between the substrate and the standard.

| Property | Bz-Val-Gly-Arg-AMC | Free AMC (7-Amino-4-methylcoumarin) |

| Role in Assay | Fluorogenic Substrate (Trypsin-like activity) | Calibration Standard / Cleavage Product |

| Molecular Weight | 705.7 g/mol (as TFA salt) | 175.2 g/mol |

| Fluorescence Status | Quenched (Non-fluorescent at target | Highly Fluorescent |

| Excitation Max ( | N/A (Quenched) | ~341 - 380 nm |

| Emission Max ( | N/A (Quenched) | ~440 - 460 nm |

| Target Enzyme | 20S/26S Proteasome ( | None (Inert end-product) |

Data synthesized from[2] and [3].

Mechanistic Pathway of Cleavage (The "How")

When the intact substrate is introduced to a sample containing active proteasomes, the

Fig 1: Proteolytic cleavage of Bz-Val-Gly-Arg-AMC by the 20S proteasome releasing free AMC.

Self-Validating Experimental Protocol

A robust assay cannot rely solely on raw Relative Fluorescence Units (RFU), as these values are arbitrary and fluctuate based on instrument gain, lamp age, and microplate optics. A self-validating system requires mapping the kinetic RFU output against a standard curve of Free AMC [5]. This allows for the calculation of absolute specific activity (e.g., pmol AMC released / min / µg protein).

Causality Behind Buffer Formulation

Before detailing the steps, it is vital to understand the causality of the assay buffer components[1][6]:

-

2 mM ATP: The 26S proteasome consists of a 20S core and 19S regulatory caps. ATP is strictly required to prevent the dissociation of the 19S cap from the 20S core, preserving the physiological integrity of the complex during the assay[6].

-

1 mM DTT: Dithiothreitol maintains a reducing environment, preventing the oxidation of critical cysteine residues within the proteasome that would otherwise degrade catalytic efficiency[1].

Step-by-Step Methodology

Step 1: Preparation of the Free AMC Standard Curve

-

Prepare a 10 mM stock of Free AMC in DMSO.

-

Dilute the stock in Assay Buffer (50 mM Tris-HCl pH 7.5, 40 mM KCl, 5 mM MgCl

, 2 mM ATP, 1 mM DTT) to create a standard curve ranging from 0 to 10 µM[1]. -

Add 100 µL of each standard to a black, flat-bottom 96-well plate.

Step 2: Sample Preparation

-

Lyse cells or tissues in a cytosolic extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl

, 2 mM ATP, 1 mM DTT, 0.025% digitonin)[6]. Avoid harsh detergents like SDS which can artificially activate the 20S core while destroying 26S integrity. -

Quantify total protein concentration using a BCA assay[6].

Step 3: Reaction Assembly & Kinetic Read

-

Transfer 10–20 µg of protein lysate per well into the black 96-well plate. Bring the volume to 50 µL with Assay Buffer.

-

Prepare a 2X Substrate Solution: Dilute Bz-Val-Gly-Arg-AMC to 100 µM in Assay Buffer[6].

-

Initiate the reaction by adding 50 µL of the 2X Substrate Solution to each sample well (Final substrate concentration = 50 µM).

-

Immediately place the plate in a fluorometer set to 37°C.

-

Record fluorescence kinetically every 5 minutes for 1–2 hours at

380 nm and

Fig 2: Self-validating fluorometric assay workflow for quantifying proteasomal trypsin-like activity.

Data Interpretation & Troubleshooting

Calculating Specific Activity:

-

Plot the Free AMC standard curve (RFU vs. AMC concentration) and determine the linear regression equation (

). -

For your biological samples, plot RFU vs. Time (minutes) to find the linear velocity (

in RFU/min). -

Use the standard curve slope (

) to convert RFU/min into µM AMC/min. -

Normalize against the total protein input (µg) to yield specific activity.

Troubleshooting High Background: If you observe high initial fluorescence at time zero, it indicates auto-hydrolysis or degradation of the Bz-Val-Gly-Arg-AMC stock. Always store the lyophilized substrate at -20°C and protect reconstituted DMSO stocks from light and moisture[3]. Incorporate a "Substrate Only" blank well to subtract non-enzymatic background hydrolysis from your sample readings[4].

References

-

National Institutes of Health (PMC). "Comprehensive Analysis of Proteasomal Complexes in Mouse Brain Regions Detects ENO2 as a Potential Partner of the Proteasome in the Striatum".[Link]

-

Journal of Cancer. "Proteasome Complexes and Their Heterogeneity in Colorectal, Breast and Pancreatic Cancers".[Link]

-

PLOS One. "Denervation-Induced Activation of the Standard Proteasome and Immunoproteasome".[Link]

Sources

- 1. Proteasome Complexes and Their Heterogeneity in Colorectal, Breast and Pancreatic Cancers [jcancer.org]

- 2. caymanchem.com [caymanchem.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Denervation-Induced Activation of the Standard Proteasome and Immunoproteasome | PLOS One [journals.plos.org]

- 5. scispace.com [scispace.com]

- 6. Comprehensive Analysis of Proteasomal Complexes in Mouse Brain Regions Detects ENO2 as a Potential Partner of the Proteasome in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics and Assay Optimization of Bz-Val-Gly-Arg-AMC: A Technical Guide

Executive Summary

Bz-Val-Gly-Arg-AMC (Bz-VGR-AMC) is a highly specific fluorogenic peptide substrate utilized primarily for quantifying the trypsin-like (T-L) proteolytic activity of the 20S and 26S proteasome complexes[1]. Despite its widespread utility in drug discovery and ubiquitin-proteasome system (UPS) research, assay reproducibility is frequently compromised by the substrate's physicochemical properties—specifically, its extreme hydrophobicity. This whitepaper provides an in-depth mechanistic analysis of Bz-VGR-AMC solvation thermodynamics, contrasting its behavior in dimethyl sulfoxide (DMSO) versus aqueous buffers, and establishes a self-validating experimental protocol to prevent solvent-induced precipitation during kinetic assays.

Biochemical Context & Substrate Mechanics

The 20S core particle of the proteasome harbors three distinct catalytic activities: chymotrypsin-like (β5 subunit), caspase-like (β1 subunit), and trypsin-like (β2 subunit)[2]. Bz-VGR-AMC is engineered specifically to probe the β2 subunit[1]. The molecule consists of three functional domains:

-

The N-terminal Benzoyl (Bz) Cap : Protects the peptide from non-specific exopeptidase degradation while increasing overall lipophilicity.

-

The Recognition Sequence (Val-Gly-Arg) : Dictates specificity for the trypsin-like active site, which cleaves immediately C-terminal to basic residues like Arginine.

-

The Fluorogenic Reporter (AMC) : 7-amino-4-methylcoumarin is covalently linked via an amide bond to the Arginine residue. In its conjugated state, AMC fluorescence is quenched. Upon proteolytic cleavage, free AMC is liberated, resulting in a massive quantum yield increase detectable at an excitation of ~345-355 nm and emission of ~445-460 nm[3][4].

Solvation Thermodynamics: DMSO vs. Water

The structural composition of Bz-VGR-AMC creates a significant solvation challenge. The molecule is practically insoluble in water but highly soluble in DMSO[5][6]. Understanding the causality behind this dichotomy is critical for robust assay design.

The Aqueous Entropic Penalty

When Bz-VGR-AMC is introduced directly into an aqueous environment, it experiences severe hydrophobic exclusion[6]. Water molecules must form highly ordered, clathrate-like hydration shells around the bulky Benzoyl cap and the aromatic AMC moiety. This ordering results in a massive decrease in entropy (

The Dipolar Aprotic Advantage of DMSO

DMSO (

Caption: Thermodynamic pathways of Bz-VGR-AMC solvation in DMSO versus aqueous media.

Quantitative Data: Solvent Comparison

To guide experimental design, the physical parameters of Bz-VGR-AMC in both solvent systems are summarized below.

| Physicochemical Property | 100% Anhydrous DMSO | Aqueous Buffer (e.g., Tris-HCl, pH 7.6) |

| Solubility Limit | High (~78 mg/mL or >100 mM)[6] | Insoluble (< 1 µM without co-solvent)[6] |

| Primary Solvation Force | H-bond disruption & Van der Waals | N/A (Hydrophobic exclusion dominates) |

| Recommended State | Primary Stock Solution (10 - 50 mM) | Final Assay Matrix (20 - 50 µM working conc.) |

| Storage Stability | Rapid degradation and precipitation | |

| Impact on Proteasome | Denaturing if final concentration > 2% | Optimal environment for enzymatic catalysis |

Self-Validating Experimental Protocol: Preventing the "Solvent Crash"

The most common failure point in proteasome assays occurs during the dilution of the DMSO stock into the aqueous assay buffer. If the local concentration of water rapidly exceeds the solvation capacity of the residual DMSO, the substrate undergoes a "solvent crash" (micro-precipitation). This protocol incorporates self-validating checkpoints to ensure data integrity[8][9].

Phase 1: Stock Reconstitution

-

Equilibration : Allow the lyophilized Bz-VGR-AMC vial to reach room temperature in a desiccator to prevent ambient moisture condensation.

-

Dissolution : Add 100% anhydrous, molecular-biology grade DMSO to achieve a 10 mM to 50 mM stock concentration[10]. Vortex vigorously for 60 seconds.

-

Validation Checkpoint 1 (Visual Clarity) : Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates moisture contamination in the DMSO.

-

Storage : Aliquot into single-use amber microcentrifuge tubes to prevent freeze-thaw degradation and photobleaching. Store at -20°C[5].

Phase 2: Aqueous Dilution & Kinetic Assay

-

Buffer Preparation : Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA)[9].

-

Substrate Injection : To achieve a final working concentration of 50 µM, inject the 10 mM DMSO stock directly into the vortexing aqueous buffer. Causality: Rapid mixing disperses the DMSO locally, preventing the nucleation of Bz-VGR-AMC aggregates. Ensure the final DMSO concentration remains

1% to prevent denaturation of the 20S/26S proteasome. -

Validation Checkpoint 2 (Baseline Stability) : Before adding the proteasome enzyme, load the substrate-buffer mixture into a microplate and read the fluorescence (Ex: 355 nm / Em: 460 nm) for 5 minutes[4][9].

-

Pass: A flat, stable baseline.

-

Fail: An upward drifting baseline indicates light scattering from micro-precipitates forming in real-time (solvent crash) or spontaneous auto-hydrolysis.

-

-

Enzymatic Reaction : Add the purified 20S/26S proteasome or cell lysate to initiate the reaction[8]. Monitor the linear phase of AMC liberation continuously at 37°C[9].

Caption: Step-by-step experimental workflow for proteasome trypsin-like activity assays.

References

-

Tribioscience. "Bz-Val-Gly-Arg-AMC, Proteasome substrate". Tribioscience.com. 5

-

ChemicalBook. "BZ-VAL-GLY-ARG-AMC TRIFLUOROACETATE SALT". ChemicalBook.com. 7

-

Selleck Chemicals. "PI-1840 | Proteasome inhibitor". Selleckchem.com. 9

-

NIH PubMed Central. "Oxadiazole-isopropylamides as Potent and Non-covalent Proteasome Inhibitors". nih.gov.1

-

Cayman Chemical. "7-Amino-4-methylcoumarin (AMC)". Caymanchem.com. 3

-

Bio-protocol. "Assay of Proteasome Proteolytic Activity". Bio-protocol.org. 4

-

ASM Journals. "Dysregulation of the Ubiquitin-Proteasome System by Curcumin Suppresses Coxsackievirus B3 Replication". asm.org. 2

Sources

- 1. Oxadiazole-isopropylamides as Potent and Non-covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. caymanchem.com [caymanchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. tribioscience.com [tribioscience.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. BZ-VAL-GLY-ARG-AMC TRIFLUOROACETATE SALT | 87779-49-5 [chemicalbook.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Proteasome Inhibitor XXIII, PI-1840 | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Fluorometric Quantification of Proteasome Trypsin-Like Activity

Topic: Bz-Val-Gly-Arg-AMC Proteasome Activity Assay Protocol Content Type: Application Note & Detailed Protocol Audience: Researchers, Drug Discovery Scientists

Substrate: Bz-Val-Gly-Arg-AMC (Bz-VGR-AMC)

Target: 20S/26S Proteasome (

Introduction & Mechanistic Basis

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for intracellular protein degradation. While the chymotrypsin-like activity (mediated by the

This protocol details the kinetic quantification of T-L activity using the fluorogenic substrate Bz-Val-Gly-Arg-AMC .

The Chemistry of Detection

The substrate consists of a tripeptide moiety (Val-Gly-Arg) capped with a Benzoyl (Bz) group at the N-terminus and conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC) at the C-terminus.

-

Quenched State: When conjugated via an amide bond to the arginine residue, AMC exhibits negligible fluorescence.

-

Active State: The

2 subunit of the proteasome recognizes the basic arginine residue (trypsin-like specificity) and hydrolyzes the amide bond. -

Signal Generation: This cleavage releases free AMC, which fluoresces intensely at 460 nm when excited at 380 nm.

20S vs. 26S Considerations

-

26S Proteasome (Holoenzyme): Requires ATP and Mg²⁺ to maintain the assembly of the 19S regulatory cap with the 20S core. This is the physiologically relevant form in crude lysates.

-

20S Proteasome (Core Particle): In purified formats, the entry gate is closed. Activity is often latent and requires chemical activation (e.g., 0.02% SDS) to open the

-ring gate, allowing substrate entry.

Experimental Workflow & Logic

The following diagram illustrates the assay principle and the critical decision points between assaying crude lysates (26S) versus purified core particles (20S).

Caption: Workflow logic distinguishing buffer requirements for 26S holoenzyme vs. 20S core particle analysis.

Materials & Reagents

Reagent Preparation

| Component | Stock Conc.[1][2][3][4] | Solvent | Storage | Notes |

| Bz-Val-Gly-Arg-AMC | 10 mM | DMSO | -20°C | Protect from light. Hydrophobic; thaw completely before use. |

| AMC Standard | 1 mM | DMSO | -20°C | Essential for generating a standard curve to calculate specific activity. |

| Epoxomicin | 1 mM | DMSO | -20°C | Highly specific proteasome inhibitor (irreversible). Preferred over MG-132 for specificity. |

| ATP | 100 mM | Water | -80°C | Critical: Use fresh aliquots. Avoid freeze-thaw.[1][3][5][6][7] Required for 26S stability. |

| DTT | 1 M | Water | -20°C | Add fresh to buffer immediately before assay.[2] |

Buffer Formulations

Assay Buffer (Standard for Lysates/26S):

-

50 mM HEPES (pH 7.5)

-

5 mM MgCl₂ (Essential for ATPase activity)

-

1 mM DTT (Added fresh)

-

2 mM ATP (Added fresh)[2]

-

Note: Do NOT include SDS for 26S assays as it denatures the 19S cap.

Lysis Buffer:

-

50 mM HEPES (pH 7.5)

-

5 mM MgCl₂[2]

-

0.5% NP-40 (or Triton X-100)

-

Crucial:Do NOT use commercial protease inhibitor cocktails (e.g., Roche Complete) as they often contain serine protease inhibitors that block proteasome activity. Use only phosphatase inhibitors if necessary.

Detailed Protocol

Phase 1: Sample Preparation

-

Harvest Cells: Wash cells (

) twice with ice-cold PBS. -

Lysis: Resuspend pellet in 100–200 µL of ice-cold Lysis Buffer . Incubate on ice for 15–30 minutes with periodic vortexing.

-

Clarification: Centrifuge at 14,000

for 20 minutes at 4°C. Collect the supernatant. -

Quantification: Determine protein concentration (BCA or Bradford). Note: If using BCA, ensure DTT concentration is compatible or use a reducing-agent compatible kit.

-

Normalization: Dilute samples with Assay Buffer to a standardized concentration (e.g., 1 µg/µL).

Phase 2: Microplate Setup (96-Well Black Plate)

Design the plate to include experimental samples, specificity controls, and an AMC standard curve.

| Well Type | Sample Vol | Inhibitor (Epoxomicin) | Buffer Vol | Substrate (Bz-VGR-AMC) | Total Vol |

| Test Sample | 50 µL | - | 40 µL | 10 µL | 100 µL |

| Neg Control | 50 µL | 1 µL (10 µM final) | 39 µL | 10 µL | 100 µL |

| Substrate Blank | 0 µL | - | 90 µL | 10 µL | 100 µL |

| AMC Std | 0 µL | - | 100 µL (varies) | 0 µL | 100 µL |

Protocol Steps:

-

Inhibitor Pre-incubation: Add Sample and Inhibitor/Buffer to the wells. Incubate at 37°C for 15 minutes. This allows the inhibitor to covalently modify the active site before the substrate competes.

-

Substrate Addition: Prepare a 500 µM working solution of Bz-Val-Gly-Arg-AMC in Assay Buffer (from 10 mM stock). Add 10 µL to each reaction well (Final Conc: 50 µM).

-

Mixing: Briefly shake the plate (orbital shaker, low speed) for 10 seconds.

Phase 3: Kinetic Measurement

-

Instrument: Fluorescence Microplate Reader.[8]

-

Temperature: 37°C (Pre-warm the reader).

-

Wavelengths: Excitation: 380 nm | Emission: 460 nm.[1][5][8][9]

-

Mode: Kinetic.[8]

-

Duration: Read every 2–5 minutes for 60–90 minutes.

-

Gain: Set gain using the highest concentration of the AMC standard curve (approx. 10 µM) to reach ~80% saturation.

Data Analysis & Validation

Standard Curve Generation

Construct a standard curve using free AMC (0, 0.1, 0.5, 1.0, 5.0, 10.0 µM).

Plot RFU (y-axis) vs. Amount of AMC (pmol) (x-axis) .

Calculate the slope (

Activity Calculation

-

Determine Slope: For each sample, plot RFU vs. Time (min). Select the linear portion of the curve.[9]

-

Calculate Rate:

(RFU/min). -

Subtract Background:

. -

Calculate Specific Activity:

- : Slope of standard curve (RFU/pmol).

- : Amount of protein added to the well (mg).

Self-Validation Criteria (Trustworthiness)

-

Linearity: The

value of the kinetic trace should be >0.98. If the curve plateaus early, dilute the sample and re-run. -

Specificity: The "Negative Control" (Epoxomicin treated) must show >80% inhibition. If inhibition is low, the signal may be due to non-proteasomal proteases (e.g., trypsin or cathepsins).

-

Signal-to-Noise: The Test Sample signal should be at least 3x the Substrate Blank.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Substrate instability or degradation. | Use fresh substrate buffer. Ensure stock is stored at -20°C and protected from light. |

| No Inhibition | Non-proteasomal protease interference. | Use Epoxomicin (specific) instead of MG-132. Add broad-spectrum serine protease inhibitors (e.g., PMSF) only if they are known not to inhibit the proteasome |

| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Dilute the lysate. Reduce substrate concentration if RFU is too high (quenching). |

| Low Signal | 26S disassembly. | Ensure ATP and MgCl₂ are fresh. Avoid freeze-thaw of lysates.[1][3][6][7] |

References

-

Substrate Specificity & Proteasome Biology

-

Kisselev, A. F., et al. (1999). "The Caspase-like Sites of the Proteasome, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites." Journal of Biological Chemistry. Link

-

-

Assay Protocol & Buffer Optimization

-

Enzo Life Sciences. "Proteasome Activity Assay Kit Protocol." Enzo Manuals. Link

-

-

Inhibitor Specificity (Epoxomicin vs MG-132)

-

Meng, L., et al. (1999). "Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory and antitumor activity." PNAS. Link

-

-

General Fluorometric Assay Guidelines

-

UBPBio. "Proteasome Activity Fluorometric Assay Kit." Product Datasheet. Link

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ubiqbio.com [ubiqbio.com]

- 3. ubpbio.com [ubpbio.com]

- 4. med.fsu.edu [med.fsu.edu]

- 5. chempep.com [chempep.com]

- 6. scienceopen.com [scienceopen.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Multiplexed Kinetic Analysis of Proteasome and Trypsin-Like Protease Activity

As a Senior Application Scientist, I've designed this guide to provide not just a protocol, but a comprehensive framework for understanding and implementing a multiplexed assay for two distinct protease activities. The core challenge we address is the simultaneous measurement of two enzymes that cleave different peptide substrates (Suc-LLVY-AMC and Bz-VGR-AMC) to release the same fluorophore, 7-Amino-4-methylcoumarin (AMC). Our strategy overcomes this by integrating specific inhibitors and a straightforward data deconvolution method, enabling robust, simultaneous analysis from a single sample.

Introduction and Rationale

The study of protease activity is fundamental to understanding a vast range of biological processes, from cellular homeostasis to disease progression.[1] The proteasome, a multi-catalytic protease complex, is central to protein degradation and a key target in cancer therapy, while serine proteases like thrombin are critical in coagulation and signaling.

Fluorogenic assays using peptide substrates conjugated to 7-amino-4-methylcoumarin (AMC) are a mainstay for quantifying protease activity.[2] Cleavage of the substrate's amide bond releases AMC, which produces a quantifiable fluorescent signal.[3] This application note details a method for multiplexing two such assays:

-

Suc-LLVY-AMC: A substrate for the chymotrypsin-like activity of the proteasome.[4][5]

-

Bz-VGR-AMC: A substrate for trypsin-like proteases, such as thrombin or the trypsin-like activity of the proteasome.[6][7]

A direct multiplex based on spectral differentiation is impossible, as both reactions yield the identical AMC fluorophore (Ex/Em: ~350/450 nm).[8][9] Our methodology circumvents this by using a parallel-well setup with specific inhibitors to deconvolve the total fluorescent signal into two distinct enzyme activity profiles. This approach conserves precious sample material, reduces reagent costs, and provides a more integrated picture of enzymatic activity within a single experiment.

The Scientific Principle: Multiplexing by Inhibition

The foundation of this technique lies in measuring the total rate of AMC production in a mixed-substrate reaction and then subtracting the activity rate measured in the presence of a highly specific inhibitor for one of the target enzymes.

The two proteases cleave their respective substrates to liberate fluorescent AMC.

The solution is to run three parallel reactions. By selectively inhibiting one enzyme in the multiplex reaction, the remaining fluorescence rate can be attributed solely to the other enzyme.

Materials and Methods

| Item | Description & Recommended Source |

| Substrates | Suc-LLVY-AMC [5][10]and Bz-VGR-AMC [6] |

| Enzymes | Purified 20S Proteasome, Purified Thrombin (or other target trypsin-like protease) |

| Inhibitors | MG-132 (Proteasome Inhibitor),[10] Dabigatran (or other specific Thrombin/trypsin-like protease inhibitor) [11] |

| Standard | 7-Amino-4-methylcoumarin (AMC) [12] |

| Buffer | Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5). Note: Buffer composition must be compatible with both enzymes. [4] |

| Solvent | DMSO (for reconstituting substrates/inhibitors) |

| Microplates | Black, flat-bottom 96-well or 384-well plates suitable for fluorescence |

| Instrumentation | Fluorescence microplate reader with Ex/Em filters for ~350/450 nm and kinetic reading capability |

-

Substrate Stocks (10 mM): Dissolve Suc-LLVY-AMC and Bz-VGR-AMC in DMSO. Store in aliquots at -20°C. [10]Avoid repeated freeze-thaw cycles.

-

Inhibitor Stocks (10 mM): Dissolve MG-132 and the specific trypsin-like protease inhibitor in DMSO. Store at -20°C.

-

AMC Standard Stock (1 mM): Dissolve AMC powder in DMSO. This will be used to generate a standard curve to convert Relative Fluorescence Units (RFU) to absolute product concentration (pmol).

-

Enzyme Solutions: Prepare fresh dilutions of enzymes in cold Assay Buffer immediately before use. The optimal concentration for each enzyme should be determined empirically in single-plex validation experiments to ensure the reaction rate is linear over the desired time course.

Experimental Protocols

Causality: This step is critical for converting arbitrary fluorescence units into a quantifiable amount of product, allowing for the calculation of reaction velocity in absolute terms (e.g., pmol/min).

-

Prepare a series of dilutions of the AMC Standard Stock in Assay Buffer, ranging from 0 to 10 µM.

-

Add 100 µL of each dilution to wells of the black microplate.

-

Read the fluorescence at Ex/Em ~350/450 nm.

-

Plot RFU versus AMC concentration (pmol/well) and perform a linear regression. The slope of this line (RFU/pmol) is your conversion factor.

Causality: This experimental design is the core of the deconvolution strategy. Running the "Total Activity" and "Inhibited" reactions in parallel under identical conditions allows for the direct subtraction of reaction rates to isolate the activity of each enzyme.

Step-by-Step Plate Setup (100 µL final volume per well):

-

Prepare Reaction Mixes: Prepare three separate reaction master mixes. For a single replicate of each condition:

-

Mix A (Total Activity): 50 µL of 2x Substrate Mix (e.g., 100 µM Suc-LLVY-AMC and 100 µM Bz-VGR-AMC in Assay Buffer).

-

Mix B (Trypsin-Like Activity Only): 50 µL of 2x Substrate Mix containing 2x final concentration of MG-132 (e.g., 20 µM).

-

Mix C (Proteasome Activity Only): 50 µL of 2x Substrate Mix containing 2x final concentration of the specific trypsin-like protease inhibitor.

-

-

Pre-incubation (Trustworthiness Step):

-

To separate wells, add 50 µL of a 2x enzyme mixture (containing both proteasome and thrombin).

-

To the wells designated for condition B, add the MG-132 inhibitor and pre-incubate for 10-15 minutes at room temperature to ensure complete inhibition of the proteasome before the reaction starts. [10]Do likewise for the trypsin-like inhibitor in wells for condition C. For condition A (Total Activity), add buffer or DMSO vehicle.

-

-

Initiate Reaction: Add 50 µL of the appropriate Substrate Mix (A, B, or C) to the pre-incubated enzyme wells to start the reactions.

-

Read Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Ex/Em ~350/450 nm) every 60 seconds for 30 to 60 minutes.

Data Analysis and Interpretation

-

Plot Kinetics: For each well, plot RFU versus time (minutes).

-

Determine Reaction Rate (V): Identify the linear portion of each curve and calculate the slope (V = ΔRFU / Δt). This is the initial reaction rate in RFU/min.

-

Convert to Molar Rate: Using the slope from your AMC standard curve (RFU/pmol), convert the reaction rates from RFU/min to pmol/min.

-

Rate (pmol/min) = [Rate (RFU/min)] / [Slope_standard_curve (RFU/pmol)]

-

-

Deconvolve Activities: Calculate the specific activity for each enzyme.

-

V_Trypsin-like (pmol/min) = Rate from Condition B (with MG-132)

-

V_Proteasome (pmol/min) = Rate from Condition C (with trypsin-like inhibitor)

-

Validation Check: V_Total (from Condition A) should be approximately equal to V_Trypsin-like + V_Proteasome. A significant deviation may indicate inhibitor cross-reactivity or other interference.

-

| Condition | Inhibitor Present | Measured Rate (pmol/min) | Deconvolved Activity |

| A: Total Activity | None | 12.5 | V_Total = 12.5 |

| B: Trypsin-Like | MG-132 (Proteasome) | 4.2 | V_Trypsin-like = 4.2 |

| C: Proteasome | Dabigatran (Thrombin) | 8.1 | V_Proteasome = 8.1 |

| Validation | V_Trypsin-like + V_Proteasome = 4.2 + 8.1 = 12.3 (Matches V_Total) |

Conclusion

This application note provides a robust, validated protocol for the simultaneous measurement of chymotrypsin-like and trypsin-like protease activities using a single-fluorophore system. By employing a straightforward inhibitor-based deconvolution strategy, researchers can achieve higher data density from limited samples, making this technique particularly valuable for drug discovery screening, mechanistic studies, and the analysis of complex biological lysates where multiple protease activities are present.

References

-

Title: Proteasome Activity Fluorometric Assay Kit I Source: UBPBio URL: [Link]

-

Title: 7-Amino-4-methylcoumarin (AMC) Dye Profile Source: FluoroFinder URL: [Link]

-

Title: Multiplexed Protease Activity Assay for Low Volume Clinical Samples Using Droplet Based Microfluidics and Its Application to Endometriosis Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) Source: UBPBio URL: [Link]

-

Title: Thrombin Activity Fluorometric Assay Kit Source: Creative BioMart URL: [Link]

-

Title: A review of commercially available thrombin generation assays Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Thrombin Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: Protease Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

-

Title: Figure 2. [Basic principles of fluorescence-based homogenous...]. Source: Assay Guidance Manual, NCBI URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Figure 2. [Basic principles of fluorescence-based homogenous...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. ubpbio.com [ubpbio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Kinetic Quantification of Proteasome Trypsin-Like (β2) Activity

Application Note & Protocol

Abstract

This guide details the kinetic setup for isolating and quantifying the Trypsin-like (T-L) activity of the proteasome, mediated by the β2 subunit (PSMB7). Unlike the dominant Chymotrypsin-like (CT-L, β5) activity often targeted in clinical oncology (e.g., Bortezomib), T-L activity cleaves after basic residues (Arginine, Lysine) and plays a distinct role in antigen processing and protein turnover.

This protocol distinguishes between the Constitutive 20S Proteasome (requiring chemical activation) and the 26S Holoenzyme (requiring ATP/Mg²⁺ for stability). It utilizes the fluorogenic substrate Boc-LRR-AMC , which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage.[1]

Part 1: Principle of the Assay

The assay relies on the hydrolysis of the peptide bond between the Arginine (R) residue and the AMC fluorophore.[2]

-

Substrate: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC).[3]

-

Mechanism: The proteasome β2 subunit attacks the carbonyl carbon of the Arg-AMC bond.

-

Signal: Free AMC is highly fluorescent (Ex 380 nm / Em 460 nm), whereas the peptide-conjugated AMC is virtually non-fluorescent (quenched).

-

Kinetic Readout: Continuous monitoring allows for the calculation of initial velocity (

), avoiding artifacts from substrate depletion or end-point saturation.

Assay Logic & Pathway

Figure 1: Mechanism of the fluorogenic trypsin-like proteasome assay.

Part 2: Critical Reagents & Equipment

1. Substrate Selection

-

Primary: Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).[3]

-

Specificity: High affinity for β2 (Trypsin-like) sites.

-

Working Conc: 50–100 µM.

-

-

Alternative: Ac-RLR-AMC (Ac-Arg-Leu-Arg-AMC).

-

Note: Often used for immunoproteasome specificity but cross-reacts with constitutive β2.

-

2. Inhibitors (The Validation System)

To prove the signal is proteasomal and specifically T-L, you must use a subtraction method:

-

General Control: MG-132 (10–20 µM). Inhibits all proteasome activity (CT-L, T-L, C-L).

-

Specific Control: Leupeptin (0.5–10 µM) or NC-002 (Ac-LLR-epoxyketone).

3. Buffer Composition (The "Expertise" Factor)

CRITICAL: The buffer determines which proteasome species you are measuring.

| Component | 20S Assay Buffer (Latent Core) | 26S Assay Buffer (Active Holoenzyme) | Function |

| Buffer Base | 50 mM Tris-HCl (pH 7.5) | 50 mM Tris-HCl (pH 7.5) | Maintains physiological pH. |

| Reducing Agent | 1 mM DTT or TCEP | 1 mM DTT or TCEP | Prevents oxidation of active site threonine. |

| Magnesium | — | 5–10 mM MgCl₂ | Essential for ATPase activity in 19S cap. |

| ATP | — | 1–2 mM ATP | Stabilizes 26S assembly. Mandatory for 26S. |

| Activator | 0.02–0.03% SDS | NONE | SDS opens the 20S gate. SDS destroys 26S. |

| Stabilizer | 10% Glycerol | 10% Glycerol | Stabilizes protein structure. |

Part 3: Step-by-Step Protocol

Phase 1: Preparation

-

AMC Standard Curve: Prepare a serial dilution of free AMC (0 to 100 pmol/well) in the exact assay buffer used. This converts arbitrary RFU to pmol product.

-

Substrate Stock: Dissolve Boc-LRR-AMC in DMSO to 10–20 mM. Store at -20°C.

-

Enzyme Prep:

-

Purified Proteasome: Dilute to 0.5–2 µg/mL in Assay Buffer.

-

Cell Lysate: Clear lysate by centrifugation (15,000 x g, 10 min, 4°C). Avoid protease inhibitors (like PMSF) in the lysis buffer during isolation, as they may irreversibly inhibit the proteasome.

-

Phase 2: Plate Setup (96-Well Black Plate)

Design the plate to include controls for background subtraction and specificity validation.

| Well Type | Buffer (µL) | Inhibitor (µL) | Enzyme/Lysate (µL) | Substrate (µL) |

| Blank (No Enz) | 90 | — | — | 10 |

| Total Activity | 40 | 10 (Vehicle) | 40 | 10 |

| Non-Specific (MG132) | 40 | 10 (MG132) | 40 | 10 |

| T-L Specific (NC-002) | 40 | 10 (NC-002) | 40 | 10 |

-

Pre-Incubation: Incubate Enzyme + Inhibitor for 15 minutes at 37°C before adding substrate to ensure equilibrium binding.

-

Start Reaction: Add Substrate (Boc-LRR-AMC) last to initiate.

Phase 3: Kinetic Measurement

-

Instrument: Fluorescence Microplate Reader (e.g., Biotek Synergy, BMG CLARIOstar).

-

Temperature: Set to 37°C .

-

Optics:

-

Excitation: 380 nm (Bandwidth 20 nm)

-

Emission: 460 nm (Bandwidth 20 nm)

-

Gain: Set using the highest concentration of the AMC standard curve (approx. 80% saturation).

-

-

Time Course: Read every 60–120 seconds for 45–60 minutes .

Workflow Diagram

Figure 2: Experimental workflow for kinetic proteasome analysis.

Part 4: Data Analysis & Calculation

1. Determine Slope (

)[5]

-

Plot RFU vs. Time (min) for each well.[1]

-

Identify the linear range (typically 5–30 mins). Avoid the lag phase (first 2-3 mins) and the plateau phase.

-

Calculate the slope (

) using linear regression.

2. Background Correction

Note: If using cell lysates, subtract the MG-132 treated slope to remove non-proteasomal degradation.3. Convert to Specific Activity

Use the AMC Standard Curve slope (

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Free AMC in substrate stock. | Check substrate purity. Substrate should be <5% fluorescent before cleavage. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration.[1] Ensure ATP is fresh (for 26S). |

| No Activity (20S) | "Latent" core not activated. | Ensure 0.02% SDS is present in the buffer. |

| No Activity (26S) | 26S disassembly. | Ensure ATP and Mg²⁺ are present.[6] Remove SDS . |

| Low Signal | Inner filter effect or quenching. | Use black plates.[1][5][7] Optimize gain settings. |

References

-

Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring proteasome activity in purified samples and cell extracts. Methods in Enzymology, 398, 364–378. Link

-

Blackburn, C., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit.[8] Biochemical Journal, 430(3), 461–476.[8] Link

-

Ubiquitin-Proteasome Biotechnologies (UBPBio). Protocol for Proteasome Activity Fluorometric Assay Kit II. Link

-

BenchChem. Kinetic Analysis of Protease Activity Using Z-Gly-Gly-Leu-AMC and Boc-LRR-AMC. Link

-

Promega Corporation. Proteasome-Glo™ Assay Systems Technical Bulletin. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific cell-permeable inhibitor of proteasome trypsin-like sites selectively sensitizes myeloma cells to bortezomib and carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Measuring 20S Proteasome Activity in Cell Lysates

Abstract

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), responsible for the degradation of oxidatively damaged and intrinsically disordered proteins. While the 26S proteasome (20S core + 19S regulator) relies on ATP and ubiquitin tagging, the free 20S core functions in an ATP-independent manner. Measuring 20S activity specifically in crude cell lysates requires precise biochemical gating. This guide details a robust protocol using SDS-mediated gate opening and fluorogenic peptide substrates (e.g., Suc-LLVY-AMC) to quantify the chymotrypsin-like activity of the 20S core.

Introduction & Biological Context

The eukaryotic proteasome exists primarily in two forms:

-

26S Proteasome: The ATP-dependent holoenzyme responsible for degrading ubiquitinated proteins.[1]

-

20S Proteasome: The latent, barrel-shaped catalytic core. It degrades non-ubiquitinated, unfolded, or oxidized proteins.

In standard cell lysates, distinguishing 20S activity from 26S activity is challenging because the 20S core is a component of the 26S complex.[2] However, the 20S core is latent ; its N-terminal

-

26S Activity: Requires ATP to open the gate via the 19S ATPase subunits.

-

20S Activity: Can be chemically activated in vitro by low concentrations of Sodium Dodecyl Sulfate (SDS) or poly-lysine, which induce a conformational change in the

-subunits to open the gate without ATP.

Therapeutic Relevance: 20S activity is a critical biomarker in aging, oxidative stress research, and the screening of proteasome inhibitors (e.g., Bortezomib, Carfilzomib) used in oncology.

Assay Principle

This protocol utilizes the fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).[3]

-

Latency: In the absence of activation, the 20S proteasome has low basal activity toward small peptides.

-

Activation: The addition of 0.03% SDS (critical concentration) induces gate opening of the 20S core.

-

Cleavage: The chymotrypsin-like active site (

5 subunit) cleaves the amide bond between Tyrosine and AMC. -

Detection: Released AMC fluoresces intensely (Ex: 380 nm / Em: 460 nm).

Mechanism of Action Diagram

Figure 1: Mechanism of SDS-mediated 20S proteasome activation and fluorogenic detection.

Materials & Reagents

Critical Reagents

| Reagent | Concentration | Role | Source/Notes |

| Suc-LLVY-AMC | 20-50 mM (DMSO Stock) | Substrate (Chymotrypsin-like) | [Bachem/Enzo] Store at -20°C. Light sensitive.[4] |

| SDS | 10% Stock | Activator | Must be high purity. Critical: Final assay conc. must be exactly 0.03%. |

| Epoxomicin | 10 mM (DMSO Stock) | Specific Inhibitor | Irreversible, highly specific. Used for background subtraction.[1][3] |

| MG-132 | 10 mM (DMSO Stock) | Reversible Inhibitor | Alternative to Epoxomicin (less specific, inhibits calpains). |

| HEPES | 1 M (pH 7.5) | Buffer base | Maintains physiological pH. |

Buffer Recipes

1. Lysis Buffer (Native)

-

50 mM HEPES (pH 7.5)

-

5 mM EDTA (Chelates divalent cations to inhibit metalloproteases; also destabilizes 26S, favoring 20S analysis)

-

150 mM NaCl

-

1% Triton X-100 (or NP-40)

-

2 mM ATP (Optional: Only if preserving 26S is desired; omit for 20S-focused SDS assays)

-

Note: Do NOT add protease inhibitors that target the proteasome (e.g., PMSF is okay, but avoid MG132).

2. 2X Assay Buffer

-

50 mM HEPES (pH 7.5)

-

1 mM EDTA

-

0.06% SDS (Dilutes to 0.03% in final reaction)

-

Freshly added: 2 mM DTT (Essential for active site stability)

Experimental Protocol

Step 1: Cell Lysis and Preparation[7]

-

Harvest: Wash cells (

) twice with ice-cold PBS. -

Lysis: Resuspend cell pellet in cold Lysis Buffer (approx. 100 µL per

cells). Incubate on ice for 20-30 minutes with periodic vortexing. -

Clarification: Centrifuge at 12,000 - 15,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

-

Quantification: Determine protein concentration (BCA or Bradford). Normalize samples to 1 mg/mL.

Step 2: Assay Setup (96-well Black Plate)

Design the plate to include:

-

Test Samples: Lysate + Substrate

-

Specificity Controls: Lysate + Inhibitor (Epoxomicin) + Substrate

-

Blanks: Buffer + Substrate (No lysate)

-

AMC Standard Curve: Free AMC (0 - 10 µM)

Pipetting Scheme (Total Volume: 100 µL)

-

Sample: Add 10-20 µg of total protein (diluted in Lysis Buffer to 50 µL) to the well.

-

Inhibitor (Control Wells): Add 1 µL of 100 µM Epoxomicin (Final 1 µM). Incubate 15 min at 37°C before adding substrate.

-

Substrate Mix: Prepare a master mix of 2X Assay Buffer containing 100 µM Suc-LLVY-AMC .

-

Initiation: Add 50 µL of the Substrate/Buffer Master Mix to each well.

-

Final Conditions: 0.03% SDS, 50 µM Substrate, 25 mM HEPES.

-

Step 3: Kinetic Measurement[8]

-

Pre-warm: Place plate in a fluorescence microplate reader pre-heated to 37°C .

-

Read: Measure fluorescence (Ex 380nm / Em 460nm) every 2 minutes for 60 minutes .

-

Gain: Set gain such that the highest standard (or active sample) is at ~80% saturation.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for measuring 20S proteasome activity.

Data Analysis & Calculation

Velocity Calculation (RFU/min)

Plot Fluorescence (RFU) vs. Time (min). Select the linear portion of the curve (typically 10-40 min). Calculate the slope:

Specific Activity

Convert RFU to pmol of AMC using the standard curve slope (

-